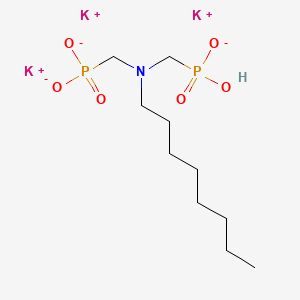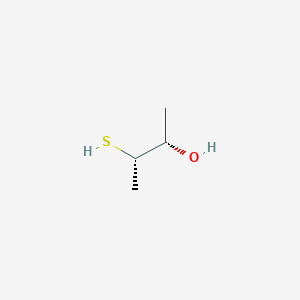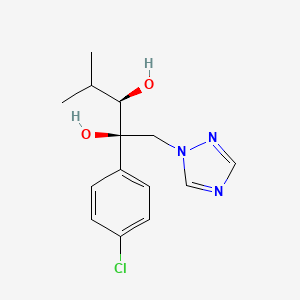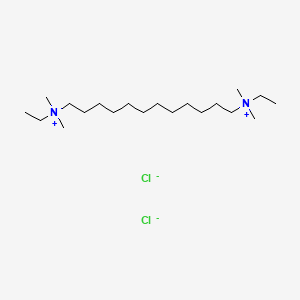![molecular formula C30H28Cl4N6O2Zn B15179271 zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride CAS No. 71672-78-1](/img/structure/B15179271.png)
zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride: is a complex organic compound that contains a zinc ion coordinated with a diazonium group and a benzoyl(ethyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride typically involves the diazotization of an aromatic amine followed by complexation with zinc chloride. The general steps are as follows:
Diazotization: An aromatic amine, such as 4-[benzoyl(ethyl)amino]aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Complexation: The resulting diazonium salt is then reacted with zinc chloride to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The diazonium group in zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride can undergo substitution reactions with various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride or bromide, potassium iodide, and sodium hydroxide are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines in the presence of a base.
Reduction Reactions: Sodium sulfite or stannous chloride.
Major Products:
Substitution Reactions: Aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aromatic amines.
Scientific Research Applications
Chemistry:
Synthesis of Azo Dyes: The compound is used in the synthesis of azo dyes, which are important in the textile industry.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Bioconjugation: The diazonium group can be used to label biomolecules for detection and imaging purposes.
Drug Development:
Industry:
Materials Science: The compound can be used in the preparation of advanced materials with specific properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride primarily involves the reactivity of the diazonium group. The diazonium group can act as an electrophile, participating in various substitution and coupling reactions. The zinc ion may also play a role in stabilizing the diazonium group and facilitating its reactivity.
Comparison with Similar Compounds
Benzenediazonium Chloride: A simpler diazonium compound without the benzoyl(ethyl)amino substituent.
4-Diazo-N-benzyl-N-ethylaniline Chloride Zinc Chloride: A closely related compound with similar structure and reactivity.
Uniqueness: Zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride is unique due to the presence of the benzoyl(ethyl)amino substituent, which can influence its reactivity and potential applications. The zinc ion also adds to its uniqueness by providing additional stability and reactivity.
Properties
CAS No. |
71672-78-1 |
|---|---|
Molecular Formula |
C30H28Cl4N6O2Zn |
Molecular Weight |
711.8 g/mol |
IUPAC Name |
zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C15H14N3O.4ClH.Zn/c2*1-2-18(14-10-8-13(17-16)9-11-14)15(19)12-6-4-3-5-7-12;;;;;/h2*3-11H,2H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
TYWIVEWZJQDGCF-UHFFFAOYSA-J |
Canonical SMILES |
CCN(C1=CC=C(C=C1)[N+]#N)C(=O)C2=CC=CC=C2.CCN(C1=CC=C(C=C1)[N+]#N)C(=O)C2=CC=CC=C2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





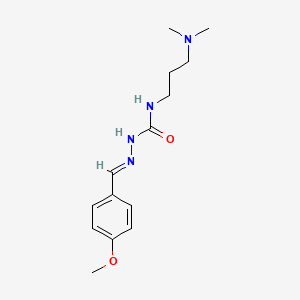
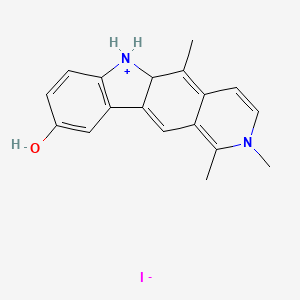


![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
